molecular formula C22H18Cl2N2O2 B12022472 N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

Cat. No.: B12022472
M. Wt: 413.3 g/mol
InChI Key: TYPJSZRTMIOFBF-DHRITJCHSA-N
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Description

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methylideneamino, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide typically involves a multi-step process. One common method includes the condensation reaction between 2,3-dichlorobenzaldehyde and 4-[(4-methylphenyl)methoxy]benzamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H18Cl2N2O2/c1-15-5-7-16(8-6-15)14-28-19-11-9-17(10-12-19)22(27)26-25-13-18-3-2-4-20(23)21(18)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

TYPJSZRTMIOFBF-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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